Product packaging for 1-[3-(4-Nitrophenyl)propyl]imidazole(Cat. No.:CAS No. 61292-87-3)

1-[3-(4-Nitrophenyl)propyl]imidazole

Cat. No.: B8638854
CAS No.: 61292-87-3
M. Wt: 231.25 g/mol
InChI Key: ZIHZDSIJCJVNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Nitrophenyl)propyl]imidazole is a synthetic imidazole derivative designed for chemical and pharmaceutical research. The compound features an imidazole heterocycle linked to a 4-nitrophenyl group via a propyl chain. This structure is of significant interest due to the known versatility of the imidazole scaffold, which is a cornerstone in medicinal chemistry and serves as a key building block for developing bioactive molecules . Imidazole derivatives are extensively investigated for their diverse biological activities. The specific structure of this compound suggests potential as an intermediate in synthesizing compounds for various research areas, including antimicrobial , anticancer , and anti-inflammatory agents . The nitroaromatic moiety can facilitate further chemical modifications and may contribute to electronic properties and receptor binding interactions. Researchers value this compound for exploring structure-activity relationships (SAR) and as a precursor in developing novel therapeutic candidates . The full spectroscopic data, purity, and specific biological activity profile for this lot are available upon request. Handle with appropriate safety precautions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2 B8638854 1-[3-(4-Nitrophenyl)propyl]imidazole CAS No. 61292-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61292-87-3

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-[3-(4-nitrophenyl)propyl]imidazole

InChI

InChI=1S/C12H13N3O2/c16-15(17)12-5-3-11(4-6-12)2-1-8-14-9-7-13-10-14/h3-7,9-10H,1-2,8H2

InChI Key

ZIHZDSIJCJVNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Advanced Functional Group Transformations of 1 3 4 Nitrophenyl Propyl Imidazole

Reactivity of the Imidazole (B134444) Core: Nucleophilic and Electrophilic Interactions

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which impart a unique combination of acidic and basic properties. pharmaguideline.com Its aromaticity stems from a delocalized π-electron system, which influences its stability and reactivity.

Nucleophilic Character: The imidazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-3). The N-3 nitrogen has a lone pair of electrons in an sp2 hybrid orbital that is not part of the aromatic system, making it basic and nucleophilic. globalresearchonline.netyoutube.com This site is readily protonated by strong acids to form stable imidazolium (B1220033) salts. pharmaguideline.comnih.gov The nucleophilic N-3 atom can also attack electrophiles, such as in alkylation or acylation reactions. youtube.comuobabylon.edu.iq In the context of 1-[3-(4-Nitrophenyl)propyl]imidazole, the N-1 position is already substituted with the propyl group, leaving the N-3 nitrogen as the primary site for nucleophilic interactions.

Electrophilic Interactions: The imidazole ring can undergo electrophilic aromatic substitution, typically at the C-4 or C-5 positions, which have higher electron densities compared to the C-2 position. globalresearchonline.netnih.gov Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq However, these reactions often require specific conditions, and the reactivity is influenced by the substituents already present on the ring. The presence of the propyl group at N-1 does not significantly alter the electronic properties of the C-4 and C-5 positions, making them potential targets for electrophilic attack.

The ring is generally resistant to oxidation by agents like chromic acid but can be degraded by stronger oxidants such as perbenzoic acid or hydrogen peroxide. pharmaguideline.comslideshare.net Nucleophilic substitution on the carbon atoms of an unsubstituted imidazole ring is generally difficult unless activating groups, such as electron-withdrawing substituents, are present. pharmaguideline.comaskfilo.com

Transformations of the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is characterized by a benzene (B151609) ring substituted with a strongly electron-withdrawing nitro group (-NO₂). This group profoundly influences the reactivity of the aromatic ring and is itself a key site for chemical transformations.

Reduction of the Nitro Group to Amino Functionalities

The reduction of an aromatic nitro group is one of the most important transformations in organic synthesis, providing a reliable route to aromatic amines. beilstein-journals.org A variety of reagents and conditions can be employed to convert the 4-nitro group of this compound into an amino group (-NH₂), as well as intermediate functionalities like hydroxylamines (-NHOH) and azo compounds (-N=N-). wikipedia.org

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. acs.org It typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This method is often clean and efficient, though the choice of catalyst is crucial to avoid side reactions, such as the dehalogenation of aryl halides. acs.org

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic method for nitro group reduction. commonorganicchemistry.com These reactions are robust and cost-effective.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, they tend to form azo compounds with aromatic nitro groups. commonorganicchemistry.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective on their own but can reduce nitro groups when used in combination with a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com

Other Reagents: Other reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also effectively reduce nitro groups, often with good chemoselectivity. wikipedia.org

The table below summarizes various reagents used for the reduction of aromatic nitro compounds and the primary products formed.

Reagent/SystemPrimary ProductNotes
H₂ with Pd/C, PtO₂, or Raney NiAmine (Aniline derivative)Commonly used, high efficiency. wikipedia.orgcommonorganicchemistry.com
Fe, Sn, or Zn with HCl or Acetic AcidAmine (Aniline derivative)Classic, robust, and economical method. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amine (Aniline derivative)Offers mild reaction conditions. wikipedia.org
NaBH₄ with Ni(PPh₃)₄Amine (Aniline derivative)Enhances the reducing power of NaBH₄. jsynthchem.com
Zinc (Zn) with NH₄ClHydroxylamineAllows for partial reduction. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Azo CompoundNot suitable for producing amines from aromatic nitro compounds. commonorganicchemistry.com

Oxidation Reactions and Their Implications

The nitro group is in a high oxidation state, and the 4-nitrophenyl ring is highly electron-deficient. This electronic nature has significant implications for oxidation reactions. The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic attack, which includes many common oxidation reactions.

Consequently, further oxidation of the nitrophenyl ring itself is challenging and generally does not occur under standard conditions. Instead, reactions involving oxidants are more likely to target other parts of the molecule, such as the imidazole ring or the propyl linker, depending on the reagents and conditions used. For instance, studies on 4-nitrophenol (B140041) have shown that under specific catalytic conditions, it can be oxidized to products like benzoquinone and hydroquinone, indicating that the aromatic ring can be forced to react, though this often involves hydroxylation followed by oxidation. researchgate.netmdpi.comresearchgate.net However, for this compound, the imidazole core would likely be a more favorable site for oxidative attack than the deactivated nitrophenyl ring.

Functionalization and Derivatization at the Propyl Linker

The propyl linker is a saturated aliphatic chain connecting the imidazole and 4-nitrophenyl moieties. While generally less reactive than the aromatic rings, it still offers opportunities for functionalization.

The primary role of the propyl linker is to provide structural flexibility and spacing between the two cyclic systems. Its length and composition can be altered during the synthesis of the parent molecule, for example, by using different alkyl halides to alkylate the imidazole ring. youtube.com

Direct functionalization of the saturated C-H bonds on the propyl chain is typically challenging and requires advanced synthetic methods, such as radical-based reactions or transition-metal-catalyzed C-H activation. nih.gov A more common approach to derivatization involves modifying the linker during the initial synthesis. For example, if a precursor with a functional group on the linker (e.g., a hydroxyl or carboxyl group) is used, this handle can be further elaborated.

The reactivity of the linker is low compared to the other parts of the molecule. Under conditions for electrophilic substitution on the imidazole ring or reduction of the nitro group, the propyl chain is expected to remain inert. However, under harsh oxidative or radical conditions, the C-H bonds, particularly those adjacent to the nitrogen (alpha to the imidazole ring), could potentially be sites of reaction. The reactivity of such linkers is often exploited in medicinal chemistry to tune the physical and pharmacological properties of a molecule by introducing different functional groups or altering its length and rigidity. acs.org

Advanced Computational and Theoretical Chemistry Studies of 1 3 4 Nitrophenyl Propyl Imidazole

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

For 1-[3-(4-Nitrophenyl)propyl]imidazole, the electronic structure is characterized by a significant degree of charge transfer. The HOMO is expected to be localized primarily on the imidazole (B134444) ring and the propyl chain, which are more electron-rich. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl group, particularly on the nitro (NO₂) moiety. This spatial separation of frontier orbitals is characteristic of "push-pull" systems.

Table 1: Representative Frontier Orbital Energies and Energy Gap

Based on DFT calculations of analogous nitroaromatic and imidazole compounds.

ParameterEnergy (eV)Description
EHOMO-6.3 to -6.8Energy of the highest occupied molecular orbital; associated with electron-donating ability.
ELUMO-1.8 to -2.5Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability.
ΔE (HOMO-LUMO Gap)3.8 to 4.5Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. orientjchem.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

In the MEP map of this compound, distinct reactive sites are expected:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be localized on the oxygen atoms of the nitro group. This high electron density makes the nitro group a prime site for interactions with electrophiles or hydrogen bond donors. The nitrogen atoms of the imidazole ring also represent regions of negative potential, making them susceptible to electrophilic attack or protonation. researchgate.netnih.gov

Positive Potential (Blue): Regions of positive potential are likely found around the hydrogen atoms of the imidazole and phenyl rings, as well as the propyl chain. The area around the nitro group's nitrogen atom may also exhibit positive potential due to the strong electron-withdrawing effect of the adjacent oxygen atoms.

This charge distribution highlights the molecule's amphiphilic nature, with specific sites predisposed to different types of chemical interactions. The MEP analysis is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor-ligand binding. nih.govtandfonline.com

Quantum Chemical Descriptors and Interaction Analysis

Quantum chemical descriptors derived from Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity and stability. tandfonline.com

Conceptual DFT (CDFT) formalizes chemical concepts like electronegativity and hardness into rigorous mathematical quantities based on the response of a system's energy to a change in its number of electrons. chemtools.org Key global reactivity descriptors calculated from HOMO and LUMO energies include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.comniscpr.res.in

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This is related to the molecule's electronegativity and describes the tendency of electrons to escape from the system.

Electronegativity (χ): χ = -μ. It quantifies the power of an atom or group to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons. Nitroaromatic compounds are known to be strong electrophiles, and this index provides a quantitative measure of this characteristic. niscpr.res.inresearchgate.net

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they help correlate a molecule's electronic structure with its biological activity or toxicity. tandfonline.comniscpr.res.in For nitroaromatic compounds, descriptors like the electrophilicity index are particularly important for predicting their behavior in biological systems. acs.org

Table 2: Calculated Global Reactivity Descriptors

Representative values derived from frontier orbital energies of analogous compounds.

DescriptorFormulaTypical Value Range (eV)Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 21.9 - 2.25High values indicate greater stability and lower reactivity. irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO) / 24.0 - 4.65Measures the ability to attract electrons.
Electrophilicity Index (ω)μ² / (2η)3.5 - 5.5Quantifies the electrophilic nature; higher values indicate a stronger electrophile. niscpr.res.in

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). nih.gov By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions. For this compound, a QTAIM analysis would reveal the properties of its covalent bonds and identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which could influence the molecule's conformation. nih.govresearchgate.net The properties at the bond critical points (BCPs), like the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations in Relevant Environments

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of the molecule over time in different environments, such as in the gas phase or in a solvent like water. nih.govyoutube.com MD simulations can reveal:

The preferred conformations in solution and the energy barriers for converting between them.

The influence of solvent molecules on the molecular structure, particularly through hydrogen bonding.

For a molecule with both hydrophobic (phenyl ring, propyl chain) and hydrophilic (imidazole, nitro group) parts, MD simulations in an aqueous environment are particularly insightful for understanding its solvation and potential to cross biological membranes. tandfonline.commdpi.com

Theoretical Spectroscopic Predictions for Mechanistic Elucidation

Computational methods can accurately predict various spectroscopic properties, such as vibrational (IR and Raman) and NMR spectra. mdpi.com While these are often used for structural identification, advanced theoretical analysis can provide deeper mechanistic insights. For instance, by calculating the vibrational frequencies of proposed reaction intermediates or transition states, theoretical spectroscopy can help elucidate reaction mechanisms. nih.gov

In the context of this compound, theoretical predictions could be used to:

Analyze how intramolecular interactions (e.g., weak hydrogen bonds) and conformational changes affect specific vibrational modes.

Simulate the effects of solvent on the IR or Raman spectra, providing a link between computational models and experimental measurements in solution. mdpi.com

Predict how the electronic environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) changes in different chemical states, aiding in the interpretation of NMR data for mechanistic studies.

Such theoretical predictions, when correlated with experimental data, offer a powerful approach to understanding the subtle structural and electronic changes that govern the molecule's chemical transformations. mdpi.comnih.gov

Coordination Chemistry and Ligand Design Principles Involving 1 3 4 Nitrophenyl Propyl Imidazole

Synthesis and Characterization of Metal Complexes Utilizing the Compound as a Ligand

The synthesis of metal complexes with imidazole-based ligands like 1-[3-(4-nitrophenyl)propyl]imidazole typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The choice of metal salt (e.g., chlorides, nitrates, perchlorates) and the molar ratio of metal to ligand can be adjusted to target specific stoichiometries and coordination geometries. researchgate.net The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration. nih.gov

Complexes with related nitrophenyl-substituted imidazole (B134444) ligands have been successfully synthesized with various 3d transition metals, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.net The general approach involves dissolving the ligand and the corresponding metal salt, followed by stirring or refluxing to facilitate complex formation. nih.gov

Table 1: Representative Metal Complexes of a Related Ligand, 1-(4-nitrophenyl)imidazole (nopi)

Complex Formulation Metal Ion
[M(nopi)₂Cl₂] Co, Ni, Cu, Zn
[M(nopi)₄(NO₃)₂] Cu
M(nopi)₆₂ Co, Ni, Zn

This table is illustrative and based on the coordination behavior of a structurally similar ligand, 1-(4-nitrophenyl)imidazole, as detailed in the available literature. researchgate.net

Investigations into the Electronic and Magnetic Properties of Resulting Metal-Ligand Adducts

The electronic properties of metal complexes containing this compound are largely dictated by the central metal ion and the ligand field it experiences. These properties are primarily investigated using electronic absorption (UV-Vis) spectroscopy. The spectra of these complexes typically display bands arising from d-d transitions within the metal center and charge transfer transitions. rsc.org The energies of the d-d transitions are indicative of the coordination geometry and the strength of the ligand field imposed by the imidazole ligands. For example, the electronic spectra of Co(II) and Ni(II) complexes can help distinguish between tetrahedral and octahedral environments. researchgate.net

The magnetic properties of these complexes depend on the number of unpaired d-electrons on the metal ion. aps.org Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of the complex, which provides information about the spin state of the metal.

Paramagnetism: Complexes with unpaired electrons, such as those of Co(II), Ni(II), and Cu(II), are typically paramagnetic. mdpi.commdpi.com The measured magnetic moment can confirm the oxidation state and geometry of the metal. For instance, octahedral Ni(II) complexes (d⁸) are expected to have two unpaired electrons and magnetic moments in the range of 2.8–3.5 Bohr magnetons (B.M.).

Diamagnetism: Complexes with a d¹⁰ electronic configuration, such as those of Zn(II), have no unpaired electrons and are diamagnetic. mdpi.com

Antiferromagnetism: In some solid-state structures, weak antiferromagnetic coupling can occur between adjacent metal centers, mediated by bridging ligands or through-space interactions. researchgate.net This phenomenon is typically observed at low temperatures. aps.org

The presence of the nitrophenyl group, an electron-withdrawing moiety, can influence the electronic structure of the ligand and, consequently, the electronic and magnetic properties of the metal complex. nih.gov

Metal-Ligand Charge Transfer (MLCT) and Ligand-Metal Charge Transfer (LMCT) Processes in Coordination Complexes

Charge transfer (CT) transitions are a key feature in the electronic spectra of coordination compounds, involving the promotion of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based (LMCT), or vice versa (MLCT). nih.gov

Ligand-to-Metal Charge Transfer (LMCT): This process involves the transfer of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. rsc.org LMCT transitions are favored in complexes with:

An easily oxidized (electron-rich) ligand. nih.gov

A metal ion in a high oxidation state that is easily reduced. nih.govrsc.org

The imidazole ring of this compound can act as a σ-donor, potentially participating in LMCT processes, especially when coordinated to a high-valent, electron-deficient metal center. nih.govnsf.gov

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the excitation of an electron from a filled or partially filled metal d-orbital to a vacant low-lying ligand-based orbital. mdpi.com MLCT is promoted in complexes with:

A metal ion in a low oxidation state that is easily oxidized. mdpi.com

A ligand possessing low-lying π* acceptor orbitals. mdpi.com

The this compound ligand contains the nitrophenyl group, which has low-energy π* orbitals. This feature makes its metal complexes potential candidates for exhibiting MLCT transitions, particularly with electron-rich metal centers (e.g., d⁶ or d⁸ metals in lower oxidation states). The energy of the MLCT band can be sensitive to the electron-withdrawing strength of the ligand and the nature of the metal. mdpi.com

Applications in Advanced Materials Science and Optoelectronic Systems

Exploration of Nonlinear Optical (NLO) Properties and Potential

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage and image processing. nih.gov Organic molecules, in particular, are considered promising candidates due to their high nonlinear polarization rates and fast response times. nih.gov The NLO response of a molecule is intimately linked to its electronic structure, with charge-transfer characteristics playing a crucial role. Compounds featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties.

The NLO response of a molecule at the microscopic level is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating these properties.

Theoretical investigations on various push-pull organic molecules containing nitro groups have demonstrated their potential for high hyperpolarizability values. researchgate.net For instance, studies on p-nitroaniline (PNA), a well-known NLO molecule, have been used as a benchmark for comparison. researchgate.net Computational analyses of similar structures have shown that modifications to the donor group and the π-bridge can significantly enhance the NLO response. researchgate.net

For 1-[3-(4-Nitrophenyl)propyl]imidazole, it is hypothesized that the intramolecular charge transfer from the imidazole (B134444) ring to the nitrophenyl group would result in a notable first hyperpolarizability. The magnitude of this property would be sensitive to the molecular conformation, which is influenced by the flexible propyl linker. DFT calculations would be necessary to determine the precise values of the hyperpolarizability tensors and to understand the structure-property relationships. The computed first-order hyperpolarizability of related organic molecules has been shown to be significantly higher than that of urea, a standard reference material for NLO properties, indicating their potential for NLO applications. researchgate.netresearchgate.net

Table 1: Comparison of Calculated First Hyperpolarizability (β) for Related NLO Compounds

CompoundMethodβ (esu)Reference
MSTD7DFT13.44 x 10⁻²⁷ nih.gov
p-Cl benzaldehydeDFT820.22 x 10⁻³⁰ researchgate.net
1,3-dinitropyreneDFT- researchgate.net

Note: The values presented are for analogous compounds and are intended to provide context for the potential NLO properties of this compound. The specific hyperpolarizability of the title compound would require dedicated computational studies.

Charge Transport Characteristics and Implications for Optoelectronic Devices

The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), relies on materials with suitable charge transport properties. Imidazole derivatives have been explored for their potential in these applications due to their electronic properties and thermal stability. researchgate.net

The charge transport characteristics of a material are determined by factors such as its molecular structure, packing in the solid state, and the energy levels of its frontier molecular orbitals (HOMO and LUMO). For this compound, the presence of the imidazole and nitrophenyl moieties is expected to influence its electron and hole transport capabilities. The imidazole ring is a known component in hole-transporting materials, while the electron-withdrawing nitro group can facilitate electron transport. researchgate.net

Theoretical studies on related imidazole-based systems have shown that the conduction mechanism can involve hopping of charge carriers between localized states. researchgate.net The activation energy for this process is a key parameter in determining the efficiency of charge transport. researchgate.net In the context of this compound, the flexible propyl linker may lead to an amorphous or less-ordered solid-state structure, which would favor a hopping transport mechanism.

The design of efficient optoelectronic devices requires careful tuning of the energy levels of the materials used. The HOMO and LUMO energy levels of this compound could be estimated using computational methods, providing insights into its potential as an electron or hole transport material in multilayer device architectures. researchgate.net

Theoretical Studies on Corrosion Inhibition Mechanisms and Efficacy

The use of organic compounds as corrosion inhibitors for metals is a well-established strategy, particularly in acidic environments. physchemres.org Imidazole and its derivatives are known to be effective corrosion inhibitors due to the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with metal surfaces. scispace.comorientjchem.org

Theoretical studies, particularly DFT calculations, have been instrumental in elucidating the corrosion inhibition mechanisms of organic molecules. physchemres.org These studies can predict the adsorption behavior of inhibitors on metal surfaces and quantify the interaction energy. The inhibition efficiency of a molecule is often correlated with its electronic properties, such as the HOMO and LUMO energies, the energy gap (ΔE), and the dipole moment.

DFT studies on similar imidazole derivatives have shown that the adsorption process can be described by models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. scispace.com The calculated binding and interaction energies from molecular dynamics simulations can provide further insights into the stability and orientation of the adsorbed molecules. scispace.com

Table 2: Key Quantum Chemical Parameters from DFT Studies of Related Corrosion Inhibitors

ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Higher values indicate a greater tendency to donate electrons to the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Lower values suggest a greater ability to accept electrons from the metal surface.
ΔE (Energy Gap = ELUMO - EHOMO)A smaller energy gap generally correlates with higher inhibition efficiency.
Dipole Moment (μ)A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.

Note: This table outlines the general significance of quantum chemical parameters in the context of corrosion inhibition, based on studies of related imidazole compounds.

Role as a Precursor or Building Block in Supramolecular Chemistry and Framework Structures (e.g., Metal-Organic Frameworks, MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored properties for applications in gas storage, separation, and catalysis. mdpi.com

Imidazole-containing ligands are frequently used in the synthesis of MOFs, where the nitrogen atoms of the imidazole ring can coordinate to the metal centers. rsc.orgespublisher.com The specific structure of the organic linker, including its length, rigidity, and functional groups, plays a crucial role in determining the topology and properties of the resulting MOF. nih.gov

This compound possesses the necessary functional groups to act as a building block for supramolecular structures and MOFs. The imidazole nitrogen atoms can serve as coordination sites for metal ions, while the nitrophenyl group can engage in π-π stacking interactions, which can influence the packing and stability of the resulting framework. The flexible propyl chain can allow for the formation of more complex and interpenetrated network structures.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. mdpi.com The use of this compound as a ligand in such reactions could lead to the formation of novel MOFs with potentially interesting properties arising from the combination of the imidazole and nitrophenyl functionalities within a porous framework.

Mechanistic Molecular Investigations of Biological Relevance Non Clinical Focus

In Silico Studies of Molecular Interactions with Defined Biomolecular Targets (e.g., Enzymes, Receptors)

In silico molecular docking studies are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a specific biological target, such as an enzyme or a receptor. For "1-[3-(4-Nitrophenyl)propyl]imidazole," while specific docking studies on this exact molecule are not extensively documented in publicly available literature, we can infer its potential interactions based on the known properties of its constituent functional groups: the imidazole (B134444) ring, the propyl linker, and the 4-nitrophenyl group.

The imidazole ring is a key feature in many biologically active compounds and can participate in various non-covalent interactions. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's active site. nih.gov

The 4-nitrophenyl group, with its electron-withdrawing nitro group, can also engage in π-π stacking and may form specific polar interactions. The propyl linker provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket to optimize its interactions.

Molecular docking simulations of analogous nitroimidazole derivatives have shown that the nitro group can be crucial for binding and activity. researchgate.net For instance, in studies of 4-nitroimidazole (B12731) analogues, the nitro group was found to be a key determinant of activity. nih.govnih.gov Docking studies of other imidazole-containing compounds have revealed their ability to bind to the active sites of various enzymes, with binding energies indicating stable interactions. arabjchem.orgnih.gov

A hypothetical molecular docking scenario of "this compound" with a generic enzyme active site might reveal the following interactions:

Hydrogen Bonding: The imidazole nitrogen atoms could form hydrogen bonds with amino acid residues like serine, threonine, or lysine.

Hydrophobic Interactions: The propyl chain and the phenyl ring would likely interact with hydrophobic pockets within the enzyme, formed by residues such as valine, leucine, and isoleucine.

π-π Stacking: The imidazole and nitrophenyl rings could stack with aromatic residues in the binding site.

These in silico predictions provide a theoretical framework for understanding how "this compound" might interact with biological targets and serve as a guide for future experimental studies.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Enzyme Active Site

Interaction TypePotential Interacting Moiety of the CompoundPotential Interacting Amino Acid Residues
Hydrogen BondingImidazole Nitrogen AtomsSerine, Threonine, Aspartate, Glutamate
Hydrophobic InteractionsPropyl Chain, Phenyl RingValine, Leucine, Isoleucine, Alanine
π-π StackingImidazole Ring, Nitrophenyl RingPhenylalanine, Tyrosine, Tryptophan
Polar InteractionsNitro GroupArginine, Lysine, Asparagine, Glutamine

Structure-Activity Relationship (SAR) Studies in Controlled In Vitro Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For "this compound," SAR can be dissected by considering the contributions of its three main components.

The Imidazole Ring: The imidazole nucleus is a common scaffold in many biologically active molecules. Its basicity and aromaticity are crucial for its interactions. Modifications to the imidazole ring, such as the introduction of substituents, can significantly alter its electronic properties and steric profile, thereby affecting its binding to biological targets.

The Propyl Linker: The length and flexibility of the alkyl chain connecting the imidazole and nitrophenyl moieties are also important determinants of activity. A three-carbon propyl linker provides a specific spatial arrangement of the two ring systems. Altering the length of this linker (e.g., to ethyl or butyl) would change the distance and relative orientation of the imidazole and nitrophenyl groups, likely impacting the compound's ability to fit into a specific binding site.

In vitro studies of related nitroimidazole derivatives have highlighted some key SAR principles. For instance, the presence of a lipophilic side chain is often associated with certain biological activities. nih.gov Furthermore, the electronic nature of substituents on the imidazole ring can significantly modulate the compound's potency. nih.gov

Table 2: Inferred Structure-Activity Relationships for this compound Analogues

Structural ModificationPredicted Effect on ActivityRationale
Altering the position of the nitro group (e.g., to ortho or meta)Likely to decrease or alter activityThe specific geometry and electronic influence of the para-nitro group are often crucial for optimal target interaction.
Replacing the nitro group with other substituents (e.g., chloro, methyl)Will significantly change the activity profileThe electronic and steric properties of the substituent are key determinants of binding and reactivity.
Varying the length of the alkyl linkerMay increase or decrease activityOptimal linker length is required to position the terminal groups correctly within a binding site.
Introducing substituents on the imidazole ringCould enhance or diminish activitySubstituents can modulate the basicity and steric hindrance of the imidazole ring, affecting its binding capabilities.

Design and Application as Chemo-Biological Probes for Mechanistic Elucidation at the Molecular Level

Chemo-biological probes are molecules designed to study biological systems by interacting with specific targets and allowing for their detection or manipulation. While there is no specific information in the reviewed literature detailing the use of "this compound" as a chemo-biological probe, its structure suggests potential applications in this area.

For a molecule to function as a probe, it typically requires a reporter group (e.g., a fluorophore, a radiolabel, or a photoaffinity label) and a reactive group for covalent attachment to its target. "this compound" in its current form lacks a conventional reporter or reactive group.

However, it could be chemically modified to serve as a probe. For instance:

Fluorescent Labeling: A fluorescent tag could be attached to the imidazole or phenyl ring to allow for visualization of its localization within cells or its binding to a target protein.

Photoaffinity Labeling: The introduction of a photochemically reactive group, such as an azide (B81097) or a diazirine, could enable the molecule to form a covalent bond with its target upon UV irradiation, allowing for target identification.

The nitroaromatic group itself can sometimes be used as an intrinsic probe in certain spectroscopic techniques, although this is less common. The development of "this compound"-based probes would be a valuable step in elucidating its specific molecular targets and mechanisms of action.

Insights into General Catalytic Activities in Biochemical Mimicry (e.g., Ester Hydrolysis)

The imidazole ring, a key component of the amino acid histidine, is known to play a crucial role in the catalytic activity of many enzymes, particularly hydrolases. The imidazole moiety can act as a general base or a nucleophilic catalyst in the hydrolysis of esters. nih.gov

"this compound," containing an accessible imidazole ring, can be expected to exhibit catalytic activity in biochemical mimicry studies, such as the hydrolysis of p-nitrophenyl esters. The hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) is a common model reaction to assess the catalytic efficiency of synthetic compounds. nih.govresearchgate.net

The catalytic mechanism likely involves the nucleophilic attack of one of the imidazole nitrogen atoms on the carbonyl carbon of the ester, leading to the formation of an acyl-imidazole intermediate and the release of p-nitrophenolate, which can be monitored spectrophotometrically. semanticscholar.org The acyl-imidazole intermediate is then hydrolyzed to regenerate the imidazole catalyst and release the carboxylic acid.

Table 3: Representative Kinetic Data for Imidazole-Catalyzed Hydrolysis of p-Nitrophenyl Acetate (Hypothetical)

This table illustrates the type of data that would be obtained from a kinetic study of the hydrolysis of p-nitrophenyl acetate catalyzed by "this compound."

Catalyst Concentration (mM)Substrate Concentration (mM)Initial Rate (μM/min)Second-Order Rate Constant (M⁻¹min⁻¹)
0.10.50.510
0.20.51.010
0.11.01.010
0.21.02.010

Note: The values in this table are hypothetical and for illustrative purposes only.

Future Perspectives and Emerging Research Avenues for 1 3 4 Nitrophenyl Propyl Imidazole

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of imidazole (B134444) derivatives has traditionally been performed using batch processes. However, the adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient, scalable, and safe production of 1-[3-(4-Nitrophenyl)propyl]imidazole and its analogs.

Continuous-flow microfluidic chemistry, for instance, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The synthesis of nitro-containing compounds, in particular, can benefit from the enhanced safety profile of flow reactors, which minimize the accumulation of potentially energetic intermediates. elsevierpure.com Automated platforms can be employed to rapidly generate a library of derivatives by varying the substituents on either the imidazole or the phenyl ring, facilitating high-throughput screening for various applications. One-pot synthesis methodologies, which are amenable to automation, have been successfully developed for various imidazole derivatives and could be adapted for this specific compound. asianpubs.org The development of such automated synthesis routes would accelerate the exploration of the structure-activity relationships of this class of molecules.

ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Reaction Control LimitedPrecise control over temperature, pressure, and time
Scalability ChallengingReadily scalable by extending reaction time
Safety Potential for hazardous accumulationMinimized risk due to small reaction volumes
Efficiency Often lower yields and longer reaction timesImproved yields and shorter reaction times
Reproducibility Can be variableHigh reproducibility

Advanced Spectroscopic Probing of Dynamic Molecular Behavior and Intermolecular Interactions

The functional groups present in this compound—the imidazole ring, the nitrophenyl group, and the propyl linker—give rise to a complex interplay of intermolecular forces and dynamic behaviors. Advanced spectroscopic techniques can provide unprecedented insights into these phenomena at the molecular level.

Techniques such as rotational spectroscopy can be used to precisely determine the molecular structure and dipole moment of the compound in the gas phase. researchgate.net In condensed phases, methods like X-ray absorption spectroscopy and resonant inelastic soft X-ray scattering (RIXS) can probe the site-specific electronic structure of the nitrogen and carbon atoms within the imidazole and nitrophenyl rings, revealing details about hydrogen bonding and other intermolecular interactions in solution. rsc.orgnih.gov Understanding these interactions is crucial, as they govern the compound's physical properties and its behavior in biological or material science contexts. Time-resolved spectroscopic methods could also be employed to study the dynamic conformational changes of the propyl linker and the rotational dynamics of the aromatic rings.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Rotational Spectroscopy Precise molecular structure, dipole momentFundamental molecular properties
X-ray Absorption Spectroscopy Site-specific electronic structureUnderstanding intermolecular interactions
RIXS Electronic structure in solutionProbing hydrogen bonding and solvent effects
Time-Resolved Spectroscopy Conformational dynamicsUnderstanding molecular flexibility and function

Expansion of Multiscale Computational Modeling to Predict Complex System Behavior

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, and its application to this compound can guide experimental efforts and accelerate discovery. Multiscale modeling approaches, which combine different levels of theory to simulate complex systems, are particularly promising.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic and structural properties of the isolated molecule and its interactions with other molecules. nih.govtandfonline.com These calculations can provide insights into the compound's reactivity, spectroscopic signatures, and the nature of intermolecular forces. researchgate.net For larger systems, such as the compound interacting with a protein or embedded in a material, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed. frontiersin.org Molecular dynamics simulations can further be used to study the dynamic behavior of the compound over time, providing information about its conformational landscape and transport properties. nih.gov Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the properties of a wide range of derivatives, aiding in the design of new molecules with desired characteristics. researchgate.netresearchgate.net

Modeling TechniquePredicted PropertiesApplication for this compound
DFT Electronic structure, reactivity, spectroscopic propertiesGuiding synthesis and characterization
QM/MM Interactions in complex environments (e.g., with proteins)Predicting biological activity or material performance
Molecular Dynamics Conformational dynamics, transport propertiesUnderstanding behavior in solution or materials
QSPR Various physical and chemical propertiesHigh-throughput screening of virtual libraries

Design of Novel Architectures Utilizing the Compound's Functional Groups for Tuned Properties

The distinct functional groups of this compound offer multiple handles for the rational design of novel molecular architectures with tailored properties. The imidazole moiety can act as a ligand for metal coordination, a hydrogen bond donor/acceptor, or a precursor to N-heterocyclic carbenes. The nitrophenyl group can be reduced to an amine, which can then be further functionalized, or it can participate in charge-transfer interactions.

This versatility allows for the construction of a wide array of supramolecular structures, polymers, and functional materials. For example, the imidazole nitrogen can be used to anchor the molecule to a surface or to coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The nitro group can be used to tune the electronic properties of these materials. By strategically modifying the substituents on the phenyl ring, the electronic and photophysical properties of the resulting materials can be finely controlled. nih.gov The design of such novel architectures could lead to applications in areas such as catalysis, sensing, and electronics. The development of new synthetic methodologies, including multicomponent reactions, will be crucial for accessing a diverse range of these functionalized molecules. organic-chemistry.org

Functional GroupPotential ApplicationExample of Novel Architecture
Imidazole Metal coordination, catalysisMetal-Organic Frameworks (MOFs), N-heterocyclic carbene catalysts
Nitrophenyl Tuning electronic properties, further functionalizationCharge-transfer complexes, functionalized polymers
Propyl Linker Control of spatial arrangementSpatially defined supramolecular assemblies

Q & A

Q. What are the optimal synthetic routes for 1-[3-(4-Nitrophenyl)propyl]imidazole, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:
  • Step 1 : Condensation of 4-nitrobenzaldehyde with a propylamine derivative to form the nitroarylpropyl intermediate.
  • Step 2 : Cyclization with imidazole precursors under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethyl acetate improves purity (>95%). Monitor by TLC and HPLC .
  • Critical Parameters : Solvent choice (DMF enhances cyclization efficiency), reaction time (prolonged heating reduces byproducts), and stoichiometric ratios (1:1.2 for aldehyde:amine) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole ring protons at δ 7.2–8.0 ppm) and confirms nitro group presence via deshielding effects .
  • IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate nitro functionality .
  • X-ray Crystallography : Resolves crystal packing (e.g., π-π interactions between aromatic rings at 3.67 Å) and dihedral angles (e.g., 39.2° between benzimidazole and nitrophenyl planes). Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing electron density on the imidazole ring (evidenced by DFT calculations), which enhances electrophilic substitution reactivity at the 4-position .
  • Biological Interactions : Nitro groups facilitate hydrogen bonding with enzyme active sites (e.g., nitro-oxygen interactions with Ser/Thr residues in kinases). Use SPR or ITC to quantify binding affinities .
  • Redox Activity : Cyclic voltammetry reveals reduction peaks at -0.8 V (vs. Ag/AgCl), indicating potential for redox-mediated mechanisms in antimicrobial activity .

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial studies per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Structural Analogs : Compare activity trends with derivatives (e.g., replacing nitro with methoxy groups) to isolate electronic vs. steric effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ values across cell lines .

Q. What computational strategies predict the compound’s interactions with biological targets, and how can they be validated experimentally?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., CYP450 enzymes). Prioritize poses with lowest RMSD (<2.0 Å) and favorable ΔG values (<-7 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bond persistence >80%) .
  • Validation : Correlate computational results with SPR binding kinetics or mutagenesis studies (e.g., alanine scanning of predicted interaction sites) .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of ethyl acetate/hexane mixtures at 4°C. Additive screening (e.g., 1% DMSO) improves crystal size .
  • Data Collection : Optimize diffraction quality with a microfocus X-ray source (e.g., synchrotron radiation) and high-resolution detectors (CCD or PILATUS). Collect 360° φ-scans with 0.5° oscillations .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and resolve disorder using PART instructions. Validate with R-factor convergence (<0.07) and Fourier difference maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.